1-Butanone, 3-ethoxy-1-phenyl-
Description
1-Butanone, 3-ethoxy-1-phenyl- is an organic compound with the molecular formula C12H16O2 It is a derivative of butanone, where the hydrogen atom at the third position is replaced by an ethoxy group and the first position is substituted with a phenyl group
Properties
CAS No. |
90449-93-7 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
3-ethoxy-1-phenylbutan-1-one |
InChI |
InChI=1S/C12H16O2/c1-3-14-10(2)9-12(13)11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3 |
InChI Key |
QANNWEQEHKZBDM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)CC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butanone, 3-ethoxy-1-phenyl- can be synthesized through several methods. One common approach involves the alkylation of 3-ethoxy-1-phenyl-1-propanone with a suitable alkylating agent under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the starting material, followed by the addition of an alkyl halide to introduce the butanone moiety.
Industrial Production Methods: In an industrial setting, the production of 1-Butanone, 3-ethoxy-1-phenyl- may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process might include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The ketone group in 1-butanone, 3-ethoxy-1-phenyl- undergoes nucleophilic additions due to the electrophilic nature of the carbonyl carbon.
Example : Crossed aldol reactions with aldehydes yield α,β-unsaturated ketones. For instance, reaction with benzaldehyde produces 3-hydroxy-3-methyl-1-phenyl-1-butanone under basic conditions .
Acid-Catalyzed Reactions
The ethoxy group and ketone functionality participate in acid-mediated transformations.
Key Insight : The ethoxy group stabilizes intermediates during hydrolysis, influencing reaction kinetics .
Oxidation and Reduction
The ketone group is redox-active under controlled conditions.
Note : Reduction with NaBH₄ selectively targets the ketone without affecting the ethoxy group .
Electrophilic Aromatic Substitution
The phenyl ring undergoes substitution reactions, with regioselectivity influenced by the ketone’s electron-withdrawing effect.
Experimental Evidence : Nitration occurs predominantly at the meta position, as predicted by directing effects .
Stability and Reactivity Considerations
Scientific Research Applications
1-Butanone, 3-ethoxy-1-phenyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Butanone, 3-ethoxy-1-phenyl- involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in biochemical pathways. The ethoxy and phenyl groups influence the compound’s reactivity and binding affinity to specific targets.
Comparison with Similar Compounds
1-Butanone, 1-phenyl-: Similar structure but lacks the ethoxy group.
1-Butanone, 3-methyl-1-phenyl-: Similar structure with a methyl group instead of an ethoxy group.
Uniqueness: 1-Butanone, 3-ethoxy-1-phenyl- is unique due to the presence of both an ethoxy group and a phenyl group, which confer distinct chemical properties and reactivity compared to its analogs. The ethoxy group increases the compound’s solubility and can participate in hydrogen bonding, while the phenyl group enhances its stability and aromatic character.
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